N-(3-ethynylphenyl)-4,5-dimethylthiophene-2-carboxamide
Description
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Properties
Molecular Formula |
C15H13NOS |
|---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H13NOS/c1-4-12-6-5-7-13(9-12)16-15(17)14-8-10(2)11(3)18-14/h1,5-9H,2-3H3,(H,16,17) |
InChI Key |
WBYNKYUMXHFVIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=CC=CC(=C2)C#C)C |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(3-ethynylphenyl)-4,5-dimethylthiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis involves multi-step organic reactions, including carboxamide coupling and functional group modifications. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and reaction time (6–24 hours). Catalysts such as EDCI/HOBt are often used for amide bond formation. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .
Q. How is the purity and structural identity of this compound validated in academic research?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; retention time consistency vs. standards.
- Structural Confirmation : ¹H NMR integration ratios (e.g., ethynyl proton at δ ~2.5–3.0 ppm) and ¹³C NMR signals for carbonyl (δ ~165–170 ppm) and thiophene carbons (δ ~120–140 ppm). IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) .
Q. What functional groups in this compound are most reactive, and how do they influence derivatization?
- Key Reactivity :
- Ethynyl Group : Susceptible to Sonogashira coupling for aryl-alkyne bond formation.
- Amide Bond : Hydrolysis under acidic/basic conditions or enzyme-mediated cleavage (e.g., proteases).
- Thiophene Ring : Electrophilic substitution (e.g., bromination) at the 3-position due to electron-donating methyl groups .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what parameters are critical?
- Approach : Density Functional Theory (DFT) calculates molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) assesses binding affinity to targets (e.g., kinases or GPCRs). Pharmacokinetic properties (logP, PSA) are predicted using QikProp or SwissADME .
- Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to refine models .
Q. What experimental strategies resolve contradictions in biological activity data for structurally similar thiophene carboxamides?
- Case Study : If conflicting reports on cytotoxicity arise, conduct:
- Dose-Response Curves : Test across a broad concentration range (nM–μM).
- Off-Target Screening : Use panels like Eurofins’ Selectivity Screen to rule out non-specific binding.
- Metabolic Stability Assays : Liver microsome studies to assess compound half-life differences .
Q. How does the substitution pattern on the thiophene ring (e.g., 4,5-dimethyl vs. unsubstituted) alter electronic properties and bioactivity?
- Electronic Effects : Methyl groups increase electron density, enhancing thiophene’s aromaticity and resistance to oxidation. Cyclic voltammetry reveals oxidation potentials shift by ~0.2–0.3 V compared to unsubstituted analogs.
- Biological Impact : Methylation improves membrane permeability (logP increase by ~0.5–1.0) and target residence time, as shown in SPR assays .
Q. What are the best practices for optimizing the synthetic route to this compound for scale-up?
- Process Chemistry Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
